An In-Depth Technical Guide to 2,3-Difluoro-4-pentylanisole: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2,3-Difluoro-4-pentylanisole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-pentylanisole is a fluorinated aromatic organic compound with the chemical formula C12H16F2O.[1] As a substituted anisole, it possesses a methoxy group and a pentyl chain attached to a benzene ring, which is further functionalized with two fluorine atoms. The unique arrangement of these substituents, particularly the vicinal fluorine atoms, imparts distinct electronic and conformational properties to the molecule. In the landscape of medicinal chemistry and materials science, fluorinated organic molecules are of significant interest due to their potential to modulate physicochemical and pharmacokinetic properties.[2][3] The strategic incorporation of fluorine can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,3-Difluoro-4-pentylanisole, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will draw upon data from closely related compounds and established principles of organic chemistry to provide a detailed technical profile.
Chemical Structure and Properties
The core structure of 2,3-Difluoro-4-pentylanisole consists of a 1-methoxy-4-pentylbenzene scaffold with fluorine atoms at the 2 and 3 positions of the benzene ring.
Synonyms: 2,3-difluoro-1-methoxy-4-pentylbenzene, 2,3-difluoro-4-n-pentylanisole.[1]
Physicochemical Properties
Quantitative data for 2,3-Difluoro-4-pentylanisole is primarily based on computational models. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H16F2O | [1] |
| Molecular Weight | 214.25 g/mol | [1] |
| CAS Number | 134364-71-9 | [1] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |
Synthesis of 2,3-Difluoro-4-pentylanisole
Hypothetical Synthesis Workflow
A logical approach would be to start with a commercially available difluorophenol and introduce the pentyl and methyl groups in a stepwise manner. One possible route is outlined below:
Caption: A potential synthetic workflow for 2,3-Difluoro-4-pentylanisole.
Step-by-Step Experimental Protocol (Hypothetical)
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Hydroxylation of 1,2-Difluorobenzene: This initial step would involve the introduction of a hydroxyl group onto the difluorobenzene ring to yield 3,4-difluorophenol. This can be a challenging transformation and may require specific regioselective methods.
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Williamson Ether Synthesis: The resulting 3,4-difluorophenol would then be subjected to a Williamson ether synthesis with 1-bromopentane in the presence of a suitable base (e.g., potassium carbonate) to form 3,4-Difluoro-1-(pentyloxy)benzene.
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Ortho-metalation and Methylation: The final step would involve a directed ortho-metalation of the 3,4-Difluoro-1-(pentyloxy)benzene using a strong base like n-butyllithium, followed by quenching with an electrophile such as methyl iodide to introduce the methoxy group and yield the final product, 2,3-Difluoro-4-pentylanisole. The directing effect of the existing substituents would be crucial for achieving the desired regiochemistry.
Spectroscopic Analysis
Direct spectroscopic data for 2,3-Difluoro-4-pentylanisole is not available in the public domain. However, based on the structure and data from analogous compounds, the expected NMR and IR spectral characteristics can be predicted.
Predicted ¹H NMR Spectrum
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Aromatic Protons: Two signals in the aromatic region (approximately 6.8-7.2 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms.
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Methoxy Group: A singlet at around 3.8-4.0 ppm.
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Pentyl Chain: A series of multiplets for the methylene groups between approximately 0.9 and 2.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons: Signals in the range of 110-160 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bearing the methoxy group and the pentyl chain will also be in this region.
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Methoxy Carbon: A signal around 55-60 ppm.
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Pentyl Chain Carbons: Signals in the aliphatic region (approximately 14-35 ppm).
Predicted ¹⁹F NMR Spectrum
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Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
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C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
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C-O stretching (anisole): A characteristic band around 1250 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
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C-H stretching (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[3][5] The specific structural features of 2,3-Difluoro-4-pentylanisole make it an interesting scaffold for medicinal chemistry.
Role of Fluorine in Modulating Physicochemical Properties
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Metabolic Stability: The presence of fluorine atoms on the aromatic ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[4]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability across biological membranes.[2][6][7] The pentyl chain also contributes significantly to the overall lipophilicity.
-
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or other non-covalent interactions.[3]
Potential as a Bioisostere
The difluoroanisole moiety can be considered a bioisostere for other chemical groups. Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[5][8] For instance, the 2,3-difluoro-4-pentylanisole scaffold could be explored as a replacement for other substituted aromatic systems in known pharmacophores.
Caption: Bioisosteric replacement strategy using the 2,3-difluoro-4-pentylanisole scaffold.
Conclusion
2,3-Difluoro-4-pentylanisole represents a chemical entity with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently scarce, its structural features—a difluorinated aromatic ring, a methoxy group, and a lipophilic pentyl chain—suggest that it could serve as a valuable building block for the synthesis of novel compounds with tailored properties. The strategic introduction of fluorine is a powerful tool in drug design, and molecules like 2,3-Difluoro-4-pentylanisole offer a platform for exploring the impact of this element on biological activity and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
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Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Semantic Scholar. [Link]
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